Ethyl 5-hydroxypyrimidine-2-carboxylate
CAS No.: 1240622-58-5
Cat. No.: VC5379220
Molecular Formula: C7H8N2O3
Molecular Weight: 168.152
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240622-58-5 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.152 |
IUPAC Name | ethyl 5-hydroxypyrimidine-2-carboxylate |
Standard InChI | InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3 |
Standard InChI Key | HXPCNJRSHKYNFO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=C(C=N1)O |
Introduction
Structural and Molecular Characteristics
Ethyl 5-hydroxypyrimidine-2-carboxylate belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₇H₈N₂O₃, with a molar mass of 168.15 g/mol . The hydroxyl group at position 5 and the ethyl carboxylate at position 2 introduce polarity and hydrogen-bonding capacity, influencing its reactivity and interactions with biological targets (Fig. 1).
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈N₂O₃ | |
Molar Mass | 168.15 g/mol | |
Melting Point | Not fully characterized | – |
Boiling Point | Not reported | – |
Density | Not reported | – |
The absence of comprehensive melting or boiling point data underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate (melting point: 106–107°C) , suggests that the hydroxyl and carboxylate groups may confer similar crystalline properties.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 5-hydroxypyrimidine-2-carboxylate can be inferred from methods used for analogous pyrimidine derivatives. A patent describing the synthesis of 5-hydroxyl pyrimidine-2-carboxylic acid (CN103880757A) provides a foundational approach:
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Alkoxylation: Reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol in toluene using cesium carbonate, cuprous iodide, and 1,10-phenanthroline at 80–110°C yields 5-benzyloxy-2-cyanopyrimidine.
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Hydrolysis and Acidification: Treating the intermediate with a strong base (e.g., NaOH) followed by acidification precipitates the carboxylic acid.
To obtain the ethyl ester, esterification of the carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄) is a plausible final step. Alternative routes may involve direct functionalization of preformed pyrimidine rings, though such methods remain underexplored in the literature.
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions conducted at 80–110°C favor intermediate formation .
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Catalysts: Cuprous iodide and 1,10-phenanthroline enhance coupling efficiency in alkoxylation steps .
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Purification: Column chromatography or recrystallization is critical for isolating high-purity products.
Comparative Analysis with Related Compounds
Table 2: Comparison of Pyrimidine Derivatives
The ethyl ester’s reduced polarity compared to the carboxylic acid may limit its direct enzyme interactions but enhance membrane permeability .
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